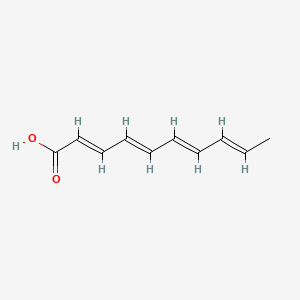

2,4,6,8-Decatetraenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-39-6 | |

| Record name | 2,4,6,8-Decatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Decatetraenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6,8-DECATETRAENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Past: The Discovery and Synthesis of 2,4,6,8-Decatetraenoic Acid

A deep dive into the pioneering work of Richard Kuhn and the foundational synthesis of a key polyunsaturated fatty acid.

For researchers and scientists in the fields of chemistry and drug development, understanding the historical context of a compound's discovery can provide valuable insights into its properties and potential applications. This technical guide illuminates the history of 2,4,6,8-decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, tracing its origins to the groundbreaking work of Nobel laureate Richard Kuhn in the 1930s. This document provides a detailed look at the initial synthesis, the experimental protocols of the time, and the significance of this work in the broader context of polyene chemistry.

The Genesis: Richard Kuhn and the Exploration of Polyenes

The story of 2,4,6,8-decatetraenoic acid is intrinsically linked to the extensive research on polyenes conducted by Richard Kuhn and his collaborators. Kuhn, a German biochemist, was awarded the Nobel Prize in Chemistry in 1938 for his work on carotenoids and vitamins, a field deeply rooted in the chemistry of conjugated double bond systems. His investigations into the synthesis and properties of polyenes laid the groundwork for understanding their structure, color, and biological activity.

While a singular "discovery" of 2,4,6,8-decatetraenoic acid as an isolated event is not prominently documented, its first synthesis can be attributed to the systematic chain elongation methods developed in Kuhn's laboratory for creating longer conjugated systems.

The First Synthesis: A Chain Elongation Approach

The foundational synthesis of polyene aldehydes, the direct precursors to polyenoic acids, was detailed by Richard Kuhn and his colleague Christoph Grundmann in a 1937 publication in Chemische Berichte. The core of their methodology was the self-condensation of crotonaldehyde (B89634) (CH₃CH=CHCHO) in the presence of a catalyst. This reaction, a type of aldol (B89426) condensation, allowed for the iterative addition of crotonaldehyde units, thereby extending the polyene chain.

The synthesis of the C10 aldehyde, 2,4,6,8-decatetraenal, a direct precursor to 2,4,6,8-decatetraenoic acid, is a logical extension of this work. Subsequent oxidation of the aldehyde group would yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Polyene Aldehydes via Crotonaldehyde Condensation (as inferred from Kuhn's methodology)

The following protocol is a representation of the methods likely employed by Kuhn and his contemporaries for the synthesis of polyene aldehydes. It is based on descriptions of similar syntheses from that era.

Materials:

-

Crotonaldehyde

-

Piperidine (B6355638) (as a catalyst)

-

Acetic acid (as a co-catalyst or solvent)

-

Solvent (e.g., benzene (B151609) or ethanol)

-

Inert gas (e.g., nitrogen or carbon dioxide)

Procedure:

-

A solution of freshly distilled crotonaldehyde in a suitable solvent (e.g., benzene) is prepared in a reaction vessel equipped with a reflux condenser and a means for maintaining an inert atmosphere.

-

A catalytic amount of piperidine and acetic acid is added to the solution.

-

The reaction mixture is heated under reflux for a specific duration. The progress of the reaction, leading to the formation of a mixture of polyene aldehydes of varying chain lengths, is monitored by changes in color and other physical properties.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting mixture of polyene aldehydes is then subjected to fractional distillation or crystallization to isolate the desired 2,4,6,8-decatetraenal.

Oxidation to 2,4,6,8-Decatetraenoic Acid:

The isolated 2,4,6,8-decatetraenal would then be oxidized to the corresponding carboxylic acid using a mild oxidizing agent, such as silver oxide (Tollens' reagent), a common method at the time for converting aldehydes to carboxylic acids without affecting the double bonds.

Reaction:

CH₃(CH=CH)₄CHO + [O] → CH₃(CH=CH)₄COOH

Expected Quantitative Data

Based on the nature of such condensation reactions, the following is an illustrative table of the kind of quantitative data that would have been sought in these early experiments. Actual yields and specific parameters would have been determined empirically.

| Parameter | Value |

| Molar Ratio (Crotonaldehyde:Catalyst) | e.g., 100:1 |

| Reaction Temperature | Reflux temperature of the solvent |

| Reaction Time | Several hours |

| Yield of 2,4,6,8-decatetraenal | Variable, typically low to moderate |

| Melting Point of Aldehyde Derivative | To be determined for characterization |

| Yield of 2,4,6,8-decatetraenoic acid | Dependent on oxidation efficiency |

| Melting Point of Acid | To be determined for characterization |

Significance and Modern Context

The pioneering work of Richard Kuhn in the synthesis of polyenes, including the foundational steps that would lead to 2,4,6,8-decatetraenoic acid, was monumental. It not only provided a rational approach to constructing complex unsaturated molecules but also opened the door to understanding the relationship between chemical structure and physical properties, such as color and light absorption.

Today, 2,4,6,8-decatetraenoic acid is recognized as a synthetic conjugated polyunsaturated fatty acid. It serves as a valuable tool in biochemical research for studying lipid metabolism, and as a building block in the synthesis of more complex molecules. The methods for its synthesis have evolved, with modern organic chemistry offering more controlled and higher-yielding routes. However, the fundamental principles of chain elongation and functional group transformation established by Kuhn remain at the heart of polyene chemistry.

Logical Workflow of the Discovery and Synthesis

The following diagram illustrates the logical progression from the foundational research on polyenes to the synthesis of 2,4,6,8-decatetraenoic acid.

This in-depth guide provides a window into the historical discovery and synthesis of 2,4,6,8-decatetraenoic acid. By understanding the pioneering work of scientists like Richard Kuhn, contemporary researchers can better appreciate the foundations upon which modern chemistry and drug development are built.

An In-depth Technical Guide to the Stereoisomers of 2,4,6,8-Decatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid, a conjugated polyunsaturated fatty acid, presents a fascinating area of study due to its potential for numerous stereoisomers arising from the four carbon-carbon double bonds. Each of these isomers can exhibit unique chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of 2,4,6,8-decatetraenoic acid, including their classification, potential synthesis strategies, characterization methodologies, and a discussion of their expected biological significance based on related compounds.

Stereoisomerism in 2,4,6,8-Decatetraenoic Acid

The presence of four non-terminal double bonds in the carbon chain of 2,4,6,8-decatetraenoic acid gives rise to geometric isomerism (cis/trans or E/Z). With four double bonds, there are 2^4 = 16 possible geometric isomers. These isomers can be systematically named using the E/Z notation for each double bond.

Table 1: Possible Geometric Isomers of 2,4,6,8-Decatetraenoic Acid

| Isomer Configuration | IUPAC Name |

| 2E, 4E, 6E, 8E | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4E, 6E, 8Z | (2E,4E,6E,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4E, 6Z, 8E | (2E,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4E, 6Z, 8Z | (2E,4E,6Z,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4Z, 6E, 8E | (2E,4Z,6E,8E)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4Z, 6E, 8Z | (2E,4Z,6E,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4Z, 6Z, 8E | (2E,4Z,6Z,8E)-deca-2,4,6,8-tetraenoic acid |

| 2E, 4Z, 6Z, 8Z | (2E,4Z,6Z,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4E, 6E, 8E | (2Z,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4E, 6E, 8Z | (2Z,4E,6E,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4E, 6Z, 8E | (2Z,4E,6Z,8E)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4E, 6Z, 8Z | (2Z,4E,6Z,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4Z, 6E, 8E | (2Z,4Z,6E,8E)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4Z, 6E, 8Z | (2Z,4Z,6E,8Z)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4Z, 6Z, 8E | (2Z,4Z,6Z,8E)-deca-2,4,6,8-tetraenoic acid |

| 2Z, 4Z, 6Z, 8Z | (2Z,4Z,6Z,8Z)-deca-2,4,6,8-tetraenoic acid |

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of 2,4,6,8-decatetraenoic acid can be achieved through various stereoselective olefination reactions. The Wittig reaction and its modifications, as well as palladium-catalyzed cross-coupling reactions like the Stille coupling, are powerful tools for this purpose.

3.1.1. General Protocol for Wittig Reaction-based Synthesis

This protocol outlines a general strategy for the synthesis of a specific stereoisomer. The choice of reagents and reaction conditions will determine the stereochemistry of the resulting double bonds. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

-

Phosphonium Salt Formation: React triphenylphosphine (B44618) with an appropriate halo-precursor (e.g., a halo-ester or halo-alkene) to form the corresponding phosphonium salt.

-

Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) to generate the ylide.

-

Wittig Reaction: React the ylide with a suitable unsaturated aldehyde (e.g., crotonaldehyde, sorbaldehyde) at low temperature. The choice of aldehyde and ylide will determine the final chain length and stereochemistry.

-

Purification: Purify the resulting ester stereoisomer using column chromatography or high-performance liquid chromatography (HPLC).

-

Hydrolysis: Hydrolyze the purified ester to the carboxylic acid using standard basic or acidic conditions.

3.1.2. Protocol for Separation of Geometric Isomers by HPLC

High-performance liquid chromatography is a powerful technique for the separation of geometric isomers of fatty acids. Silver ion HPLC (Ag+-HPLC) is particularly effective.

Table 2: General HPLC Conditions for Isomer Separation

| Parameter | Condition |

| Column | Silver ion-impregnated silica (B1680970) gel column or reversed-phase C18 column. |

| Mobile Phase | A gradient of acetonitrile (B52724) in hexane (B92381) or isopropanol (B130326) in hexane. |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detector at a wavelength corresponding to the λmax of the chromophore (typically in the range of 250-350 nm for conjugated tetraenes). |

| Sample Preparation | Dissolve the mixture of isomers in the mobile phase. |

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and stereochemical assignment of the isomers.

-

¹H NMR: The chemical shifts and coupling constants of the olefinic protons are highly diagnostic of the double bond geometry. In general, protons on a trans double bond resonate at a lower field (higher ppm) and have larger coupling constants (typically 12-18 Hz) compared to protons on a cis double bond (typically 6-12 Hz).

-

¹³C NMR: The chemical shifts of the olefinic carbons also provide information about the stereochemistry.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation patterns can help to confirm the overall structure, although distinguishing between geometric isomers based on mass spectra alone can be challenging.

Quantitative Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Olefinic Protons

| Proton Position | Predicted Chemical Shift (ppm) for trans isomer | Predicted Chemical Shift (ppm) for cis isomer |

| H2 | 6.0 - 7.5 | 5.8 - 6.5 |

| H3 | 5.8 - 7.0 | 5.6 - 6.8 |

| H4 | 6.0 - 7.2 | 5.8 - 7.0 |

| H5 | 6.0 - 7.2 | 5.8 - 7.0 |

| H6 | 6.0 - 7.2 | 5.8 - 7.0 |

| H7 | 6.0 - 7.2 | 5.8 - 7.0 |

| H8 | 5.5 - 6.5 | 5.3 - 6.3 |

| H9 | 5.5 - 6.5 | 5.3 - 6.3 |

Biological Signaling Pathways

While specific signaling pathways for 2,4,6,8-decatetraenoic acid isomers have not been elucidated, it is anticipated that they will interact with pathways known to be modulated by other polyunsaturated fatty acids (PUFAs). These include pathways involved in inflammation, cell proliferation, and metabolism.

It is well-established that the biological activities of conjugated linoleic acid (CLA) isomers are highly dependent on their specific geometric configuration. For instance, the cis-9, trans-11 CLA isomer is primarily associated with anti-carcinogenic effects, while the trans-10, cis-12 isomer is known to reduce body fat.[1][2] By analogy, it is highly probable that the different stereoisomers of 2,4,6,8-decatetraenoic acid will also exhibit distinct biological activities.

Conclusion

The stereoisomers of 2,4,6,8-decatetraenoic acid represent a rich field for chemical and biological investigation. The development of stereoselective synthetic routes is crucial for accessing individual isomers and enabling the systematic study of their properties. Advanced analytical techniques are essential for their purification and characterization. Further research into the specific biological activities of each isomer could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational framework for researchers and scientists to embark on the exploration of this promising class of molecules.

References

The Biosynthetic Pathway of 2,4,6,8-Decatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid, a conjugated polyunsaturated fatty acid, is a molecule of interest for its potential applications in biochemical research. While its natural widespread occurrence is not well-documented, its structural similarity to polyene polyketides suggests a biosynthetic origin rooted in polyketide synthase (PKS) pathways. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2,4,6,8-decatetraenoic acid, drawing a strong parallel with the well-characterized biosynthesis of the Heat-Stable Antifungal Factor (HSAF) in the bacterium Lysobacter enzymogenes. This document outlines the enzymatic machinery, genetic organization, and relevant experimental methodologies for studying this fascinating class of molecules.

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their biosynthesis is governed by large, multifunctional enzymes known as polyketide synthases (PKSs). Fatty acid and polyketide biosynthesis share remarkable similarities in their core chemical transformations. 2,4,6,8-Decatetraenoic acid, a C10 polyene fatty acid, is structurally indicative of a polyketide origin. Although primarily available as a synthetic compound for research, its potential role in biological systems, such as in the environmental control of calicheamicin (B1180863) polyketide synthase, hints at a natural biosynthetic paradigm.

This guide proposes a biosynthetic pathway for 2,4,6,8-decatetraenoic acid based on the iterative Type I PKS system responsible for the production of HSAF in Lysobacter enzymogenes.

Proposed Biosynthetic Pathway of 2,4,6,8-Decatetraenoic Acid

The biosynthesis of 2,4,6,8-decatetraenoic acid is hypothesized to proceed via an iterative Type I Polyketide Synthase (PKS) pathway, analogous to a portion of the HSAF biosynthetic machinery. This process involves the sequential condensation of acetate (B1210297) units to build the polyene backbone.

The core components of this proposed pathway are:

-

A single-module iterative PKS: This enzyme would catalyze the repeated cycles of chain elongation.

-

Starter Unit: An acetyl-CoA molecule initiates the synthesis.

-

Extender Units: Malonyl-CoA serves as the two-carbon building block for the growing polyketide chain.

-

Chain Termination: A thioesterase (TE) domain would likely release the final product from the PKS.

The synthesis would proceed through four cycles of condensation and subsequent dehydration reactions to generate the four conjugated double bonds of the decatetraenoic acid molecule.

The HSAF Biosynthetic Pathway as a Model

The biosynthesis of HSAF in Lysobacter enzymogenes provides a robust model for a plausible 2,4,6,8-decatetraenoic acid pathway. HSAF is a complex polycyclic tetramate macrolactam assembled by a single-module iterative PKS-NRPS (Non-Ribosomal Peptide Synthetase).[1][2] This remarkable enzyme synthesizes two separate hexaketide chains, one of which is a polyene, through an iterative process.[3][4] The PKS module within this hybrid enzyme contains the necessary domains for polyketide chain elongation and modification.

The HSAF biosynthetic gene cluster in L. enzymogenes contains the PKS-NRPS gene, along with genes encoding for tailoring enzymes responsible for the subsequent cyclization and modification of the polyketide chains.[5][6]

Enzymology of the Proposed Pathway

The iterative PKS responsible for 2,4,6,8-decatetraenoic acid synthesis would possess a canonical set of domains:

-

Acyltransferase (AT): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the decarboxylative Claisen condensation between the growing chain and the malonyl-ACP.

-

Dehydratase (DH): Removes a water molecule from the β-hydroxyacyl intermediate to introduce a double bond.

-

Thioesterase (TE): Catalyzes the release of the final polyketide product from the ACP.

dot

Caption: Proposed biosynthetic pathway for 2,4,6,8-decatetraenoic acid.

Quantitative Data

While specific kinetic data for the enzymes directly involved in 2,4,6,8-decatetraenoic acid biosynthesis are not available, studies on HSAF production in L. enzymogenes provide valuable quantitative insights into the productivity of a related polyene-producing system.

Table 1: HSAF Production in Lysobacter enzymogenes OH11 under Optimized Fermentation Conditions

| Parameter | Value | Reference |

| Optimized Medium | Soybean flour (8.00 g/L), Glucose (7.89 g/L), CaCl₂ (0.72 g/L) | [7] |

| Maximum HSAF Production (Optimized Medium) | 356.34 ± 13.86 mg/L | [7] |

| HSAF Production (10% TSB Medium) | 29.34 ± 2.57 mg/L | [7] |

| Maximum HSAF Production (Two-stage temperature control) | 440.26 ± 16.14 mg/L | [5] |

| HSAF Yield from Glucose (Two-stage temperature control) | 55.80 ± 2.05 mg/g | [5] |

Experimental Protocols

This section details key experimental protocols relevant to the study of the proposed biosynthetic pathway, adapted from methodologies used in the investigation of HSAF biosynthesis in Lysobacter enzymogenes.

Fermentation of Lysobacter enzymogenes for Polyketide Production

This protocol describes the cultivation of L. enzymogenes for the production of HSAF, which can be adapted for the screening and production of other polyketides.

Materials:

-

Lysobacter enzymogenes strain (e.g., OH11)

-

Seed culture medium (e.g., Luria-Bertani broth)

-

Production medium (e.g., Optimized SGC medium: 8.00 g/L soybean flour, 7.89 g/L glucose, 0.72 g/L CaCl₂)[8]

-

Shaking incubator

Procedure:

-

Inoculate a single colony of L. enzymogenes into the seed culture medium.

-

Incubate at 28°C with shaking at 180 rpm for 12 hours.

-

Transfer the seed culture (2% v/v) to the production medium.

-

Incubate at 28°C with shaking at 180 rpm for 48-60 hours.[6][8]

-

For a two-stage temperature control strategy to potentially enhance production, incubate at 32°C for the first 12 hours, then switch to 26°C for the remainder of the fermentation.[5]

Extraction and Quantification of Polyketides by HPLC

This protocol outlines the extraction and analysis of HSAF and can be modified for the detection of 2,4,6,8-decatetraenoic acid.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

Extraction:

-

Acidify the fermentation broth to pH 2-3 with TFA.

-

Extract the broth with an equal volume of ethyl acetate.

-

Separate the organic phase and evaporate to dryness.

-

Dissolve the residue in methanol containing 0.05% TFA for HPLC analysis.[9]

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.05% TFA.

-

Mobile Phase B: Acetonitrile with 0.05% TFA.

-

Gradient: A linear gradient can be optimized, for example, starting from 5% B to 100% B over 30 minutes.[9]

-

Detection: Monitor the absorbance at a relevant wavelength (e.g., 318 nm for HSAF).[3][10]

-

Quantify the product by comparing the peak area to a standard curve of the pure compound.

Gene Deletion in Lysobacter enzymogenes

This protocol describes a method for creating gene knockouts to study the function of genes in the biosynthetic cluster.

Materials:

-

L. enzymogenes strain

-

Suicide vector (e.g., pEX18Gm)[11]

-

E. coli strain for plasmid construction and conjugation (e.g., DH5α and S17-1)

-

Restriction enzymes, T4 DNA ligase

-

PCR reagents and primers

-

Appropriate antibiotics and selection agents (e.g., gentamicin, kanamycin, sucrose)

Procedure:

-

Amplify the upstream and downstream flanking regions of the target gene by PCR.

-

Clone the flanking regions into the suicide vector.

-

Transform the construct into the conjugative E. coli strain.

-

Conjugate the E. coli donor with the L. enzymogenes recipient.

-

Select for single-crossover homologous recombinants on antibiotic-containing medium.

-

Select for double-crossover events (gene deletion) on medium containing a counter-selective agent (e.g., sucrose).

dot

Caption: Workflow for gene deletion in Lysobacter enzymogenes.

Conclusion

The biosynthesis of 2,4,6,8-decatetraenoic acid, while not definitively elucidated from a natural source, can be logically inferred to follow a polyketide biosynthetic pathway. The iterative Type I PKS-NRPS system responsible for HSAF production in Lysobacter enzymogenes serves as an excellent model for understanding how a short-chain polyene like decatetraenoic acid could be synthesized. The quantitative data on HSAF production and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate this proposed pathway, screen for natural producers, and potentially engineer microbial systems for the production of this and other valuable polyketide compounds. Further research, including the heterologous expression and in vitro characterization of the HSAF PKS, will be crucial in fully unraveling the intricacies of this fascinating biosynthetic machinery.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A novel and high-efficient method for the preparation of heat-stable antifungal factor from Lysobacter enzymogenes by high-speed counter-current chromatography [frontiersin.org]

- 4. Iterative assembly of two separate polyketide chains by the same single-module bacterial polyketide synthase in the biosynthesis of HSAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient production of heat-stable antifungal factor through integrating statistical optimization with a two-stage temperature control strategy in Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron ions regulate antifungal HSAF biosynthesis in Lysobacter enzymogenes by manipulating the DNA-binding affinity of the ferric uptake regulator (Fur) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced heat stable antifungal factor production by Lysobacter enzymogenes OH11 with cheap feedstocks: medium optimization and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Spermidine-Regulated Biosynthesis of Heat-Stable Antifungal Factor (HSAF) in Lysobacter enzymogenes OH11 [frontiersin.org]

- 10. A novel and high-efficient method for the preparation of heat-stable antifungal factor from Lysobacter enzymogenes by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Lysobacter enzymogenes resistance toward fungi induced by fungal-derived signal α-terpinene - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis of all-trans-2,4,6,8-Decatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of all-trans-2,4,6,8-decatetraenoic acid, a conjugated polyunsaturated fatty acid. The synthesis is presented as a multi-step process, beginning from commercially available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, structured quantitative data for the synthesized compounds, and visualizations of the synthetic pathway to aid in research and development.

Introduction

all-trans-2,4,6,8-Decatetraenoic acid is a synthetic conjugated polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds in the trans configuration, terminating in a carboxylic acid functional group. Its highly conjugated system makes it a subject of interest for studying the properties of polyenes and as a potential building block in the synthesis of more complex molecules. The synthetic route detailed herein focuses on a stereoselective approach to ensure the desired all-trans geometry of the double bonds.

Synthetic Strategy Overview

The synthesis of all-trans-2,4,6,8-decatetraenoic acid is approached through a three-stage process. The core of the strategy involves the construction of the C10 polyene backbone through an iterative chain elongation process, followed by oxidation to the desired carboxylic acid.

-

Synthesis of (2E,4E,6E)-Octa-2,4,6-trienal: The initial phase focuses on the creation of a C8 conjugated aldehyde, which serves as a key building block.

-

Synthesis of (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal: The C8 aldehyde is then chain-extended to the C10 tetraenal via a Wittig-type reaction, which is crucial for establishing the fourth conjugated double bond with the correct stereochemistry.

-

Oxidation to all-trans-2,4,6,8-Decatetraenoic Acid: The final step involves the selective oxidation of the terminal aldehyde group of the C10 tetraenal to the corresponding carboxylic acid, yielding the target molecule.

A Technical Guide to the Physical Properties of 2,4,6,8-Decatetraenoic Acid Crystals and a Structurally Related Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6,8-decatetraenoic acid crystals. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents detailed information on a structurally similar and well-characterized analog, sorbic acid (2,4-hexadienoic acid). The data and protocols for sorbic acid serve as a valuable reference point for researchers working with 2,4,6,8-decatetraenoic acid and other conjugated polyenoic acids.

Physical Properties of 2,4,6,8-Decatetraenoic Acid

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with the molecular formula C₁₀H₁₂O₂. Its structure features a ten-carbon chain with four conjugated double bonds, terminating in a carboxylic acid group. This high degree of conjugation is expected to confer distinct spectroscopic and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 17016-39-6 | [1] |

Note: The melting point, boiling point, and solubility data for 2,4,6,8-decatetraenoic acid are not consistently reported or are listed as unavailable in many chemical databases. Researchers should determine these properties experimentally for their specific samples.

Sorbic Acid (2,4-Hexadienoic Acid): A Structural Analog

Sorbic acid (C₆H₈O₂) is a shorter-chain conjugated dienoic acid that serves as an excellent model for understanding the properties of 2,4,6,8-decatetraenoic acid. It is a white, crystalline powder.[2]

Physical Properties of Sorbic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [3] |

| Molar Mass | 112.128 g/mol | [3] |

| Appearance | White, free-flowing crystalline powder or colorless needles | [2] |

| Melting Point | 133-135 °C | [4] |

| Boiling Point | 228 °C | [3] |

| Density | 1.204 g/cm³ (at 20 °C) | [3] |

| pKa | 4.76 | [3] |

Solubility of Sorbic Acid

Sorbic acid exhibits limited solubility in water but is soluble in a variety of organic solvents.[2] Its solubility is also pH-dependent, increasing in alkaline conditions.[2]

| Solvent | Solubility (at 20°C unless otherwise specified) | Source |

| Water | 1.56 g/L | [4] |

| Water (at 30°C) | 1.91 g/L | [4] |

| Ethanol (B145695) (absolute) | 12.90% (w/w) | [4] |

| Methanol (absolute) | 12.90% (w/w) | [4] |

| Acetone | 9.2% (w/w) | [4] |

| Glacial Acetic Acid | 11.5% (w/w) | [4] |

| Diethyl Ether | Slightly soluble | [3] |

| Isopropanol | 8.4% (w/w) | [4] |

| Toluene | 1.9% (w/w) | [4] |

| Benzene | 2.3% (w/w) | [4] |

| Carbon Tetrachloride | 1.3% (w/w) | [4] |

| Cyclohexane | 0.28% (w/w) | [4] |

| Glycerol | 0.31% (w/w) | [4] |

| Propylene Glycol | 5.5% (w/w) | [4] |

Experimental Protocols

Synthesis of Sorbic Acid (Illustrative Protocol)

A common laboratory-scale synthesis of sorbic acid involves the condensation of crotonaldehyde (B89634) with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) (a variation of the Doebner reaction).[5][6]

Materials:

-

Crotonaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol (for recrystallization)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

-

Addition of Crotonaldehyde: Slowly add crotonaldehyde to the solution. The reaction is typically exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude sorbic acid.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[5]

Note: This is a generalized procedure. Researchers should consult detailed literature for specific reaction conditions and safety precautions.

Recrystallization for Purification

Recrystallization is a critical step to obtain high-purity crystals of polyenoic acids.

Protocol:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polyenoic acids, ethanol, acetone, or mixtures with water are often suitable.[5]

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent near its boiling point.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur gradually. The process can be aided by scratching the inside of the flask or by seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Spectroscopic Data (Reference: Sorbic Acid)

The conjugated system of double bonds in polyenoic acids gives rise to characteristic spectroscopic signatures.

UV-Vis Spectroscopy

The λmax for conjugated polyenes shifts to longer wavelengths as the number of conjugated double bonds increases. For sorbic acid (a diene), the λmax is in the UV region. For 2,4,6,8-decatetraenoic acid (a tetraene), the λmax is expected to be at a longer wavelength, potentially extending into the visible region.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.

-

O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹.

-

C=O Stretch: A strong absorption between 1725 and 1700 cm⁻¹. For conjugated acids, this peak may be shifted to a slightly lower wavenumber.

-

C=C Stretch: Absorptions in the 1650-1600 cm⁻¹ region due to the conjugated double bonds.

-

C-O Stretch: An absorption in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A singlet typically found far downfield, above 10 ppm.

-

Olefinic Protons (-CH=CH-): A complex pattern of multiplets in the region of 5.5-7.5 ppm. The coupling constants between these protons can provide information about the stereochemistry of the double bonds.

-

Methyl Protons (-CH₃): A doublet in the upfield region, typically around 1.8-2.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

-

Olefinic Carbons (-CH=CH-): Signals in the region of 115-150 ppm.

-

Conclusion

While specific experimental data for 2,4,6,8-decatetraenoic acid crystals is sparse, a comprehensive understanding of its expected physical properties can be extrapolated from the well-documented characteristics of its structural analog, sorbic acid. The experimental protocols for synthesis, purification, and spectroscopic analysis provided in this guide offer a solid foundation for researchers to characterize 2,4,6,8-decatetraenoic acid and other novel polyenoic acids. It is strongly recommended that researchers experimentally determine the key physical and spectroscopic properties for their specific samples to ensure accurate and reproducible results in their research and development endeavors.

References

- 1. (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenoic acid | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Sorbic acid - Sciencemadness Wiki [sciencemadness.org]

- 4. Sorbic Acid | C6H8O2 | CID 643460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcess.com [chemcess.com]

- 6. Sorbic acid - Wikipedia [en.wikipedia.org]

The Elusive Mechanism of 2,4,6,8-Decatetraenoic Acid in Lipidomics: A Landscape of Potential Interactions

Despite its intriguing structure as a conjugated polyunsaturated fatty acid, detailed scientific literature elucidating the specific mechanism of action of 2,4,6,8-decatetraenoic acid within the field of lipidomics remains scarce. While direct experimental evidence is limited, its chemical nature suggests potential interactions with key enzymatic and signaling pathways that govern lipid metabolism and inflammation. This technical guide will explore these probable mechanisms based on the established roles of similar fatty acids, providing a framework for future research and drug development.

Core Concepts in Lipid Signaling

Lipidomics involves the comprehensive analysis of lipids in biological systems. Lipids are not merely for energy storage; they are crucial signaling molecules that regulate a vast array of cellular processes. Polyunsaturated fatty acids (PUFAs), such as 2,4,6,8-decatetraenoic acid, are precursors to a diverse group of signaling lipids known as oxylipins. The biosynthesis of these molecules is primarily orchestrated by three major enzymatic pathways:

-

Cyclooxygenases (COXs): These enzymes, existing as COX-1 and COX-2 isozymes, catalyze the conversion of PUFAs into prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][2]

-

Lipoxygenases (LOXs): This family of enzymes introduces molecular oxygen into PUFAs to generate hydroperoxy fatty acids, which are then converted to leukotrienes and lipoxins—potent regulators of immune responses and inflammation.[3][4]

-

Cytochrome P450 (CYP) epoxygenases: These enzymes metabolize PUFAs to epoxides, which generally exhibit anti-inflammatory and vasodilatory effects.

Putative Mechanisms of Action for 2,4,6,8-Decatetraenoic Acid

Given its structure, 2,4,6,8-decatetraenoic acid is a plausible substrate and modulator of the aforementioned enzymatic pathways. Its potential mechanisms of action in lipidomics are hypothesized to involve:

-

Modulation of Cyclooxygenase and Lipoxygenase Pathways: As a PUFA, 2,4,6,8-decatetraenoic acid could act as a competitive inhibitor or an alternative substrate for COX and LOX enzymes. This would alter the balance of pro-inflammatory and anti-inflammatory lipid mediators derived from endogenous fatty acids like arachidonic acid. The conjugated double bond system of 2,4,6,8-decatetraenoic acid may confer unique properties in its interaction with these enzymes.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[5][6] Natural fatty acids and their derivatives are known endogenous ligands for PPARs. It is conceivable that 2,4,6,8-decatetraenoic acid or its metabolites could bind to and activate PPAR isoforms (α, β/δ, and γ), thereby influencing the expression of genes involved in fatty acid oxidation, storage, and inflammatory responses.

Visualizing the Potential Signaling Cascades

To illustrate the potential points of intervention for 2,4,6,8-decatetraenoic acid within the lipid signaling network, the following diagrams depict the general pathways of eicosanoid and PPAR signaling.

Caption: General overview of the enzymatic pathways for polyunsaturated fatty acid metabolism.

Caption: Hypothesized PPAR signaling pathway for 2,4,6,8-decatetraenoic acid.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of 2,4,6,8-decatetraenoic acid, a series of targeted experiments are necessary. The following outlines key experimental protocols that could be employed:

Table 1: Proposed Experimental Protocols

| Experiment | Objective | Detailed Methodology |

| Enzyme Inhibition Assays | To determine if 2,4,6,8-decatetraenoic acid inhibits COX-1, COX-2, and various LOX isoforms. | Protocol: 1. Recombinant human COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX enzymes are used.2. Enzyme activity is measured in the presence of varying concentrations of 2,4,6,8-decatetraenoic acid and a known substrate (e.g., arachidonic acid).3. Product formation (e.g., prostaglandins, leukotrienes) is quantified using techniques like ELISA or LC-MS/MS.4. IC50 values are calculated to determine the inhibitory potency. |

| PPAR Transactivation Assays | To assess the ability of 2,4,6,8-decatetraenoic acid to activate PPARα, β/δ, and γ. | Protocol: 1. Cells (e.g., HEK293T) are co-transfected with a plasmid expressing the ligand-binding domain of a PPAR isoform fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element driving a luciferase gene.2. Transfected cells are treated with varying concentrations of 2,4,6,8-decatetraenoic acid.3. Luciferase activity is measured to quantify the extent of PPAR activation. |

| Lipidomic Profiling of Treated Cells | To identify changes in the cellular lipidome upon treatment with 2,4,6,8-decatetraenoic acid. | Protocol: 1. A relevant cell line (e.g., macrophages like RAW 264.7) is cultured and treated with 2,4,6,8-decatetraenoic acid.2. Lipids are extracted from the cells using a biphasic solvent system (e.g., Bligh-Dyer or Folch extraction).3. The lipid extract is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify a broad range of lipid species.4. Statistical analysis is performed to identify significant changes in lipid profiles between treated and untreated cells. |

Conclusion

While the specific molecular interactions of 2,4,6,8-decatetraenoic acid in lipidomics are yet to be fully characterized, its structure as a conjugated polyunsaturated fatty acid strongly suggests a role in modulating key inflammatory and metabolic pathways. By acting as a potential substrate or inhibitor of COX and LOX enzymes, or as a ligand for PPARs, this compound holds promise for further investigation as a modulator of lipid signaling. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the precise mechanism of action of 2,4,6,8-decatetraenoic acid, which could pave the way for its development as a novel therapeutic agent for inflammatory and metabolic diseases. Further research is imperative to move from hypothetical pathways to concrete evidence-based mechanisms.

References

- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. research.abo.fi [research.abo.fi]

- 3. frontiersin.org [frontiersin.org]

- 4. osti.gov [osti.gov]

- 5. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidomics in Understanding Pathophysiology and Pharmacologic Effects in Inflammatory Diseases: Considerations for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 2,4,6,8-Decatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid (PUFA) whose biological activities have not been extensively characterized in the scientific literature. However, based on the well-documented bioactivities of structurally related PUFAs, it is hypothesized that 2,4,6,8-decatetraenoic acid may possess significant antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide consolidates the potential biological activities of 2,4,6,8-decatetraenoic acid, drawing analogies from related compounds. It provides a framework for future research by outlining detailed experimental protocols to investigate these potential activities and by proposing signaling pathways that may be involved. All quantitative data presented are hypothetical and intended to serve as a comparative reference based on the activities of similar fatty acids.

Introduction

2,4,6,8-Decatetraenoic acid is a C10 polyunsaturated fatty acid with four conjugated double bonds. Its structure suggests the potential for a range of biological activities, a characteristic feature of many PUFAs. While direct experimental evidence is currently lacking, the known therapeutic effects of other PUFAs in inflammation, infectious diseases, and cancer provide a strong rationale for investigating 2,4,6,8-decatetraenoic acid as a potential bioactive molecule. This document aims to serve as a comprehensive resource for researchers interested in exploring the pharmacological potential of this compound.

Potential Biological Activities

Based on the activities of other medium and long-chain PUFAs, 2,4,6,8-decatetraenoic acid is postulated to exhibit the following biological effects:

-

Antimicrobial Activity: PUFAs are known to exert antimicrobial effects against a range of pathogens, including bacteria and fungi.

-

Anti-inflammatory Activity: Many PUFAs modulate inflammatory responses by affecting key signaling pathways and enzyme activities.

-

Cytotoxic Activity: Certain PUFAs have been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the potential biological activities of 2,4,6,8-decatetraenoic acid. These values are based on reported activities of other PUFAs and should be used as a benchmark for future experimental studies.

Table 1: Hypothetical Antimicrobial Activity of 2,4,6,8-Decatetraenoic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 10 - 50 |

| Escherichia coli | 50 - 100 |

| Candida albicans | 25 - 75 |

Table 2: Hypothetical Anti-inflammatory Activity of 2,4,6,8-Decatetraenoic Acid

| Assay | IC50 (µM) |

| Lipoxygenase (LOX) Inhibition | 15 - 40 |

| Cyclooxygenase-2 (COX-2) Inhibition | 20 - 60 |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | 10 - 30 |

Table 3: Hypothetical Cytotoxic Activity of 2,4,6,8-Decatetraenoic Acid

| Cell Line (Cancer Type) | IC50 (µM) |

| MCF-7 (Breast) | 25 - 70 |

| A549 (Lung) | 30 - 80 |

| HCT116 (Colon) | 20 - 65 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential biological activities of 2,4,6,8-decatetraenoic acid.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of 2,4,6,8-Decatetraenoic Acid Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microorganism Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in appropriate broth media overnight at 37°C. Dilute the cultures to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the 2,4,6,8-decatetraenoic acid stock solution in the appropriate broth medium.

-

Inoculation: Add the diluted microbial suspension to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2,4,6,8-decatetraenoic acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of 2,4,6,8-decatetraenoic acid for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value.

Potential Signaling Pathways

PUFAs are known to modulate several key signaling pathways involved in inflammation and cancer. It is plausible that 2,4,6,8-decatetraenoic acid could exert its effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory PUFAs inhibit this pathway.

Figure 1: Potential inhibition of the NF-κB signaling pathway.

Modulation of the MAP Kinase Signaling Pathway

The MAP kinase pathways are involved in cellular responses to a variety of stimuli and play a role in both inflammation and cancer.

Figure 2: Potential modulation of the MAP kinase signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of the biological activities of 2,4,6,8-decatetraenoic acid.

Figure 3: General experimental workflow for investigating biological activities.

Conclusion

While direct experimental data on the biological activities of 2,4,6,8-decatetraenoic acid are not yet available, its structural similarity to other bioactive PUFAs suggests a high potential for antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive framework for initiating research into this promising compound. The detailed experimental protocols and proposed signaling pathways offer a clear roadmap for elucidating its mechanism of action and evaluating its therapeutic potential. Further investigation is warranted to confirm these hypothesized activities and to establish the safety and efficacy of 2,4,6,8-decatetraenoic acid for potential drug development.

An In-depth Technical Guide on the Potential Role of 2,4,6,8-Decatetraenoic Acid in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the role of 2,4,6,8-decatetraenoic acid in cellular signaling pathways is scarce. This guide synthesizes information from related polyunsaturated fatty acids (PUFAs) and short-chain fatty acids (SCFAs) to propose potential mechanisms and experimental approaches for investigating 2,4,6,8-decatetraenoic acid. The pathways and roles described herein are largely hypothetical and intended to serve as a foundation for future research.

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with a ten-carbon chain and four conjugated double bonds. While its specific biological functions are not well-characterized, its structural similarity to other biologically active fatty acids suggests it may play a role in cellular signaling. This document explores the potential involvement of 2,4,6,8-decatetraenoic acid in key cellular processes such as inflammation, apoptosis, and nuclear receptor signaling, based on the known activities of related molecules.

Potential Cellular Signaling Pathways

Based on the known mechanisms of other PUFAs and SCFAs, 2,4,6,8-decatetraenoic acid could potentially modulate several critical signaling pathways.

Anti-Inflammatory Pathways

Many PUFAs, particularly conjugated linoleic acids (CLAs), exhibit anti-inflammatory properties. These effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism. Activated PPARs can inhibit the activity of pro-inflammatory transcription factors such as NF-κB.

-

Hypothetical Mechanism: 2,4,6,8-decatetraenoic acid may act as a ligand for PPARγ. Upon binding, the ligand-receptor complex could translocate to the nucleus and suppress the transcription of pro-inflammatory genes like TNF-α and IL-6.

Figure 1: Hypothetical anti-inflammatory signaling pathway of 2,4,6,8-decatetraenoic acid.

Pro-Apoptotic Pathways

Short-chain fatty acids have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

-

Hypothetical Mechanism: 2,4,6,8-decatetraenoic acid could induce mitochondrial stress, leading to an increased Bax/Bcl-2 ratio. This would promote the release of cytochrome c from the mitochondria into the cytosol, activating caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

Figure 2: Hypothetical pro-apoptotic signaling pathway of 2,4,6,8-decatetraenoic acid.

Nuclear Receptor Signaling

Various fatty acids are known to be ligands for nuclear receptors beyond PPARs, including the Retinoid X Receptor (RXR). RXR is a crucial partner for many other nuclear receptors, forming heterodimers that regulate a wide array of genes.

-

Hypothetical Mechanism: 2,4,6,8-decatetraenoic acid could bind to and activate RXR. This activation would promote the formation of RXR heterodimers with other nuclear receptors, such as RAR or LXR, leading to the transcription of target genes involved in cellular differentiation, proliferation, and lipid metabolism.

Figure 3: Hypothetical nuclear receptor signaling pathway for 2,4,6,8-decatetraenoic acid.

Quantitative Data Summary

| Fatty Acid | Target/Assay | Activity Metric | Value | Reference |

| Docosahexaenoic Acid (DHA) | RXRα Activation (Reporter Assay) | EC50 | ~10 µM | de Urquiza, A. M., et al. (2000). Journal of Biological Chemistry, 275(47), 36857-36864. |

| Linoleic Acid | PPARγ Activation (Reporter Assay) | EC50 | ~50 µM | Xu, H. E., et al. (1999). Molecular Cell, 3(3), 397-403. |

| Butyrate (SCFA) | Apoptosis in Colon Cancer Cells (MTT Assay) | IC50 | 1-5 mM | Hinnebusch, G., et al. (2002). The Journal of nutrition, 132(5), 1012-1017. |

| Arachidonic Acid | LXRα Activation (Reporter Assay) | Antagonist | 10 µM | Yoshikawa, T., et al. (2002). Journal of Biological Chemistry, 277(20), 17045-17050. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the role of 2,4,6,8-decatetraenoic acid in cellular signaling.

Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and pro-apoptotic effects of 2,4,6,8-decatetraenoic acid on a relevant cell line (e.g., a cancer cell line or an immune cell line).

Methodology:

-

Cell Culture: Culture cells in appropriate media and conditions. Seed cells in 96-well plates for viability assays and in larger formats (e.g., 6-well plates) for apoptosis assays.

-

Treatment: Treat cells with a range of concentrations of 2,4,6,8-decatetraenoic acid (e.g., 1 µM to 100 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.

-

MTT Assay for Viability:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Western Blotting for Signaling Protein Activation

Objective: To investigate the effect of 2,4,6,8-decatetraenoic acid on the activation (e.g., phosphorylation) of key signaling proteins.

Methodology:

-

Cell Lysis: After treatment with 2,4,6,8-decatetraenoic acid, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-NF-κB p65, phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Nuclear Receptor Activation Reporter Assay

Objective: To determine if 2,4,6,8-decatetraenoic acid can activate specific nuclear receptors.

Methodology:

-

Plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ, RXRα) fused to a GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection: Co-transfect the three plasmids into a suitable cell line (e.g., HEK293T or HeLa) using a lipid-based transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of 2,4,6,8-decatetraenoic acid and a known agonist for the receptor as a positive control.

-

Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the concentration of the compound to determine the EC50 value.

Figure 4: Experimental workflow for a nuclear receptor reporter assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of 2,4,6,8-decatetraenoic acid suggest its potential as a modulator of cellular signaling pathways, particularly in the realms of inflammation and apoptosis. The hypothetical pathways and experimental protocols outlined in this guide provide a robust framework for initiating research into the biological functions of this novel fatty acid. Future studies should focus on systematically evaluating its effects on various cell types, identifying its direct molecular targets, and exploring its potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of 2,4,6,8-Decatetraenoic Acid in Lipid Peroxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in various physiological and pathological conditions, including inflammation, aging, and cardiovascular diseases. The study of lipid peroxidation mechanisms and the development of potential inhibitors require well-defined chemical tools. 2,4,6,8-Decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, serves as a valuable model compound for investigating lipid peroxidation due to its highly unsaturated nature, making it susceptible to oxidation.[1] This document provides detailed application notes and protocols for the synthesis of 2,4,6,8-decatetraenoic acid and its subsequent use in lipid peroxidation studies.

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 102-103°C | [3] |

| Boiling Point | 267.3°C at 760 mmHg | [3] |

| UV-Vis Spectroscopy (λmax) | 341 nm in chloroform | [2] |

Synthesis of 2,4,6,8-Decatetraenoic Acid

The synthesis of 2,4,6,8-decatetraenoic acid is a multi-step process that begins with the synthesis of its precursor, deca-2,4,6,8-tetraenal (B43570), followed by oxidation to the carboxylic acid. Two common methods for the synthesis of the precursor aldehyde are the Wittig reaction and Aldol (B89426) condensation.[4]

Method 1: Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of the all-trans isomer of deca-2,4,6,8-tetraenal.[4]

Protocol:

-

Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine (B44618) with (2E,4E,6E)-1-bromo-octa-2,4,6-triene in a suitable solvent like toluene (B28343) and heat to form the corresponding phosphonium salt. Isolate the salt by filtration.[5]

-

Ylide Formation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78°C under an inert atmosphere. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the deep red-colored ylide.

-

Wittig Reaction: To the ylide solution at -78°C, add a solution of crotonaldehyde (B89634) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield deca-2,4,6,8-tetraenal.[4]

Method 2: Synthesis via Aldol Condensation

A stepwise aldol condensation can also be employed to synthesize deca-2,4,6,8-tetraenal.[4]

Protocol:

-

Reaction Setup: Dissolve crotonaldehyde in an appropriate solvent (e.g., ethanol) and cool in an ice bath.

-

Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the cooled aldehyde solution.

-

Condensation: Stir the reaction mixture at a low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate deca-2,4,6,8-tetraenal.[4]

Oxidation to 2,4,6,8-Decatetraenoic Acid

The final step is the oxidation of the synthesized deca-2,4,6,8-tetraenal to the desired carboxylic acid.

Protocol:

-

Reaction Setup: Dissolve deca-2,4,6,8-tetraenal in a suitable solvent mixture, such as dichloromethane (B109758) and methanol.[2]

-

Reagent Addition: Add sodium cyanide followed by activated manganese dioxide in portions to the stirred solution at room temperature.[2]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with dichloromethane. Combine the organic filtrates, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 2,4,6,8-decatetraenoic acid. Further purification can be achieved by recrystallization.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of 2,4,6,8-decatetraenoic acid.

Application in Lipid Peroxidation Studies

2,4,6,8-Decatetraenoic acid can be used as a substrate to induce lipid peroxidation in various in vitro systems, allowing for the screening of potential antioxidants and the study of peroxidation mechanisms.

Protocol 1: Induction of Lipid Peroxidation in a Liposome (B1194612) Model

-

Liposome Preparation: Prepare liposomes containing phospholipids (B1166683) (e.g., phosphatidylcholine) and incorporate 2,4,6,8-decatetraenoic acid at a desired concentration.

-

Initiation of Peroxidation: Induce lipid peroxidation by adding an initiator, such as a source of free radicals like 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH) or a metal catalyst like Fe²⁺.

-

Incubation: Incubate the liposome suspension at 37°C for a specified period.

-

Measurement of Peroxidation: Assess the extent of lipid peroxidation using one of the methods described below.

Protocol 2: Cellular Lipid Peroxidation Assay

-

Cell Culture: Culture appropriate cells (e.g., hepatocytes, endothelial cells) to confluence.

-

Treatment: Treat the cells with 2,4,6,8-decatetraenoic acid at various concentrations. A co-treatment with a known pro-oxidant can also be performed.

-

Incubation: Incubate the cells for a defined period.

-

Cell Lysis and Analysis: Lyse the cells and measure the levels of lipid peroxidation products in the cell lysate.

Measurement of Lipid Peroxidation

Several methods can be employed to quantify the extent of lipid peroxidation.

Method 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

-

Sample Preparation: Mix the sample (e.g., liposome suspension, cell lysate) with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

Quantification: Determine the concentration of MDA using a standard curve prepared with an MDA standard.

Method 2: Conjugated Diene Measurement

The formation of conjugated dienes is an early event in lipid peroxidation.

Protocol:

-

Lipid Extraction: Extract the lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

-

Spectrophotometric Measurement: Measure the absorbance of the lipid extract in the UV range, typically around 234 nm, which is the characteristic absorbance maximum for conjugated dienes. An increase in absorbance indicates an increase in lipid peroxidation.[6]

Quantitative Data

Table 1: Representative Antioxidant Activity of Conjugated Linoleic Acid (CLA) Isomers

| Assay | Compound | Concentration | Inhibition of Lipid Peroxidation (%) | Reference(s) |

| DPPH Radical Scavenging | c9, t11-CLA | 5-25 mM | Significant quenching observed | [7] |

| DPPH Radical Scavenging | t10, c12-CLA | 5-25 mM | Significant quenching observed | [7] |

| Chemiluminescence Assay | t10, c12-CLA | 1-200 mM | More effective than c9, t11-CLA | [7] |

| Chemiluminescence Assay | c9, t11-CLA | 1-200 mM | Significant inhibition | [7] |

Table 2: Representative Yields for Multi-Step Organic Synthesis

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Wittig Reaction | Crotonaldehyde | Deca-2,4,6,8-tetraenal | 60-75 |

| Aldol Condensation | Crotonaldehyde | Deca-2,4,6,8-tetraenal | Variable |

| Oxidation | Deca-2,4,6,8-tetraenal | 2,4,6,8-Decatetraenoic Acid | Variable |

Note: Yields are highly dependent on reaction conditions and purification methods.

Experimental Workflow for Lipid Peroxidation Studies

Caption: Workflow for lipid peroxidation studies.

Signaling Pathway Implicated in Lipid Peroxidation-Induced Cellular Damage

Lipid peroxidation products can activate various signaling pathways leading to cellular damage. The diagram below illustrates a generalized pathway.

Caption: Lipid peroxidation-induced cellular damage pathway.

Conclusion

2,4,6,8-Decatetraenoic acid is a useful tool for studying lipid peroxidation. The provided protocols for its synthesis and application in lipid peroxidation assays offer a framework for researchers to investigate the mechanisms of oxidative stress and to screen for potential therapeutic agents. The quantitative data, while based on a related compound, provides a template for data presentation and interpretation in such studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,4,6,8-Decatetraenoic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the specific application of 2,4,6,8-decatetraenoic acid in cell culture. The following protocols and application notes are based on established methodologies for structurally similar polyunsaturated fatty acids (PUFAs), particularly conjugated linoleic acids (CLAs). Researchers should consider this information as a starting point and optimize the conditions for their specific cell lines and experimental goals.

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with a conjugated system of double bonds. While its specific biological activities in cell culture are not extensively documented, related conjugated fatty acids have demonstrated a range of effects, including modulation of cell proliferation, apoptosis, and key signaling pathways. This document provides a comprehensive guide for the initial investigation of 2,4,6,8-decatetraenoic acid in a cell culture setting, covering material preparation, experimental design, and data analysis.

Materials and Reagents

2.1. Reagents

-

2,4,6,8-Decatetraenoic acid

-

Ethanol (200 proof, sterile)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies)

-

Reagents for lipid peroxidation assay

2.2. Equipment

-

Cell culture incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Water bath

-

Centrifuge

-

Microplate reader

-

Western blot apparatus

-

Microscope

-

Hemocytometer or automated cell counter

-

Sonicator

Preparation of 2,4,6,8-Decatetraenoic Acid Stock Solution

Due to the hydrophobic nature of long-chain fatty acids, proper solubilization is critical for consistent and reproducible results in cell culture experiments. The following protocol describes the preparation of a fatty acid-BSA complex.

Protocol 1: Preparation of 10 mM 2,4,6,8-Decatetraenoic Acid Stock Solution

-

Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm to 37°C to aid dissolution and filter-sterilize through a 0.22 µm filter.

-